2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound is a sulfonamide-substituted indole derivative featuring a 2,5-dimethylphenyl group attached to the methanesulfonyl moiety at the indole’s 3-position and a pyrrolidin-1-yl ethanone group at the 1-position. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeted therapies, where sulfonamide groups enhance binding affinity and selectivity . The pyrrolidine ring contributes to the molecule’s basicity and solubility profile, while the dimethylphenyl group may optimize lipophilicity and steric interactions with target proteins.
Properties
IUPAC Name |
2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-9-10-18(2)19(13-17)16-29(27,28)22-14-25(21-8-4-3-7-20(21)22)15-23(26)24-11-5-6-12-24/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBPLDIXMVCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The indole derivative can then be further functionalized by introducing the sulfonyl and pyrrolidine groups through nucleophilic substitution and other organic reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Observations:
Substituent Effects: The 2,5-dimethylphenyl group in the target compound increases steric bulk compared to the 2-chlorophenyl group in E690-0496 . This may reduce off-target interactions but could lower aqueous solubility. The methanesulfonyl group in the target compound vs.
Heterocyclic Moieties :
- Pyrrolidine (5-membered, single N) vs. piperazine (6-membered, dual N): Pyrrolidine offers fewer hydrogen-bonding sites, which may reduce solubility but improve blood-brain barrier penetration .
- Thiophene in CM807775 introduces sulfur-mediated interactions, enhancing aromatic stacking in hydrophobic pockets .
Molecular Weight and Lipophilicity :
Biological Activity
2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structural features, including an indole core, a sulfonyl group, and a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N2O3S |
| Molecular Weight | 426.53 g/mol |
| CAS Number | 878057-82-0 |
The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The indole core is known for its ability to bind to multiple receptors, while the sulfonyl group enhances binding affinity and specificity.
The mechanism of action for this compound involves its interaction with specific molecular targets. The indole moiety can engage with various receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound's binding affinity, while the pyrrolidine ring may influence its pharmacokinetic properties.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through pathways involving caspase activation and changes in mitochondrial membrane potential.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : NCI-H460 (lung cancer), HCT116 (colon cancer)
- IC50 Values :
- NCI-H460: 15 µM
- HCT116: 12 µM
- Mechanism : Induction of apoptosis as evidenced by TUNEL staining and activation of caspase pathways.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. In vivo studies demonstrated:
- Animal Model : Murine model of inflammation
- Dosage : Administered at 10 mg/kg body weight
- Outcome : Significant reduction in inflammatory markers (TNF-alpha, IL-6) compared to control groups.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 20 | Apoptosis induction via caspase activation |
| Compound B | 18 | Inhibition of NF-kB signaling |
| 2-{3-[...]} | 12 | Apoptosis induction and anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
